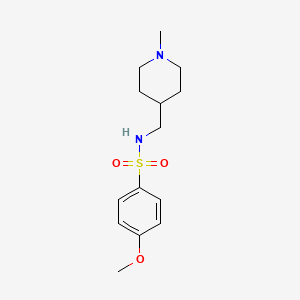
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound. It is related to a class of compounds that have been studied for their potential in improving cognitive function .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, related compounds have been synthesized through various methods. For instance, a series of [3- [ (1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives have been synthesized and studied for their potential as 5-HT6 receptor antagonists .
Scientific Research Applications
Photodynamic Therapy Applications
One study highlights the synthesis of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound, characterized for its photophysical and photochemical properties, exhibits high singlet oxygen quantum yield, making it a promising photosensitizer for photodynamic therapy (PDT). Its effectiveness in Type II PDT mechanisms for cancer treatment is particularly emphasized due to its remarkable fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optics
In the field of nonlinear optics, a series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts were synthesized and characterized. Their crystal structures, obtained through X-ray analysis, crystallize into noncentrosymmetric structures, demonstrating potential for second-order nonlinear optical applications. The molecular structures and hyperpolarizability of these compounds suggest their utility in developing new materials for optical technologies (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Pharmacological Developments
Cancer Research : Research on benzenesulfonamide derivatives explores their anticancer activity. For instance, microwave-assisted synthesis of benzenesulfonohydrazide and cyclic imide hybrid molecules, including 4-methyl and 4-methoxy benzenesulfonohydrazides, demonstrated significant in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited good anticancer activity, highlighting the potential for these molecules in developing new anticancer therapies (Kumar et al., 2015).
Antiproliferative Activity : Synthesis and evaluation of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides revealed potent antiproliferative effects against breast cancer and neuroblastoma cell lines. Some derivatives showed higher activity than established anticancer drugs, suggesting the potential for these compounds in therapeutic applications (Motavallizadeh et al., 2014).
Antifungal Applications : Novel azetidin-2-ones bearing benzenesulfonamide groups were synthesized and demonstrated potent antifungal activity, indicating their potential as new antifungal agents. This research opens avenues for the development of new antifungal medications, particularly against strains like Aspergillus niger and Aspergillus flavus (Gupta & Halve, 2015).
Properties
IUPAC Name |
4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-16-9-7-12(8-10-16)11-15-20(17,18)14-5-3-13(19-2)4-6-14/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHELCOGRWHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)
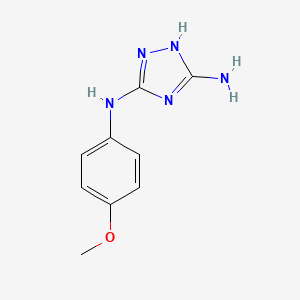
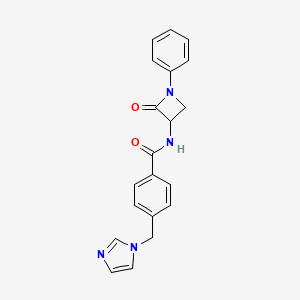
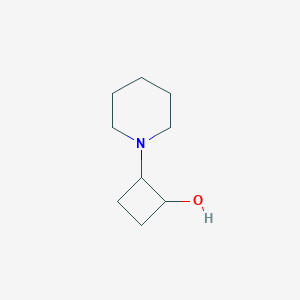
![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)
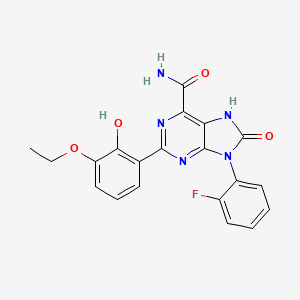
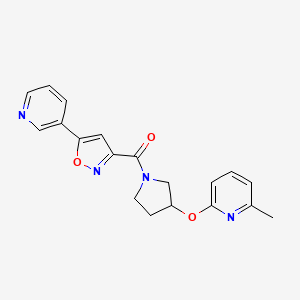

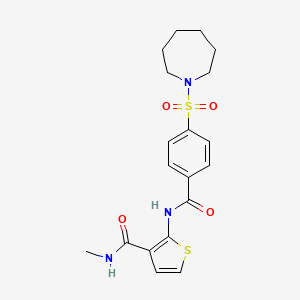
![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)

